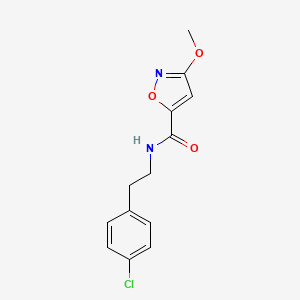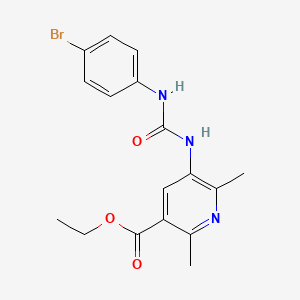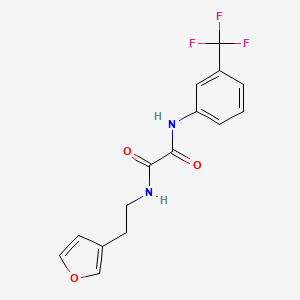
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide, also known as 4C-3-MeO-PCE or Methoxetamine, is a research chemical that belongs to the arylcyclohexylamine class. It was first synthesized in 1999 by a team of researchers at the University of Purdue. Since then, it has gained popularity among researchers due to its unique properties and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The chemical compound N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide, part of a larger family of compounds, is involved in various synthetic and characterization processes within chemical research. These processes aim to understand the compound's structure and properties better. For instance, derivatives of similar compounds have been synthesized and characterized, demonstrating the vast potential for chemical modification and the development of novel molecules with unique properties. These derivatives undergo rigorous testing, including in vitro cytotoxic activity against specific cell lines, showcasing their potential therapeutic applications. Such research emphasizes the importance of synthetic chemistry in exploring new compounds that could lead to breakthroughs in medicine and materials science (Hassan, Hafez, & Osman, 2014).
Biological Activities
Research into compounds closely related to N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide has shown a variety of biological activities, including cytotoxicity against cancer cell lines, suggesting potential therapeutic applications. These studies are crucial in the early stages of drug discovery, where the biological activity of compounds is assessed for their efficacy against diseases. The process involves synthesizing and testing numerous derivatives to identify compounds with desirable biological properties. Such research could lead to the development of new drugs that target specific types of cancer more effectively and with fewer side effects (Shaw et al., 2012).
Molecular Imaging and Radiotracer Development
Compounds within the same family as N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide have been explored for their potential in developing radiotracers for positron emission tomography (PET) imaging. This research area focuses on creating molecules that can bind to specific targets within the body, making them visible in PET scans. Such developments are significant for diagnostic medicine, allowing for the early detection of diseases such as cancer and neurological disorders. The synthesis of these compounds involves complex chemical processes designed to incorporate radioactive isotopes without altering the molecule's target-binding properties. This research highlights the intersection between chemistry and medical imaging, offering new tools for diagnosis and the study of disease progression (Katoch-Rouse & Horti, 2003).
Chemotherapeutic Potential
Investigations into derivatives of N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide have uncovered their potential as chemotherapeutic agents. These studies evaluate the compound's ability to inhibit the growth of tumor cells, providing a basis for developing new cancer treatments. The research involves synthesizing a range of derivatives, testing their efficacy in various cancer cell lines, and studying their mechanism of action at the molecular level. Such studies are crucial for understanding how these compounds interact with biological systems, potentially leading to the development of more effective and targeted cancer therapies (Xin, 2012).
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-methoxy-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-18-12-8-11(19-16-12)13(17)15-7-6-9-2-4-10(14)5-3-9/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSGRGDMDACJGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-3-methoxyisoxazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-Amino-4,6-bis(trifluoromethyl)phenyl]-1-ethanone](/img/structure/B2694486.png)




![(2S,3S,4S,5R,6R)-6-[[(2S,3R,4R,6aR,6bS,8aS,12aS,14bR)-4-carboxy-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2-hydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B2694495.png)

![3-(4-nitrophenyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2694498.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2694500.png)

![5-{1-[(3-Chloro-4-methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2694503.png)


![N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2694507.png)